molecular formula C11H8ClNO3 B3024105 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 302949-00-4

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B3024105
CAS No.: 302949-00-4
M. Wt: 237.64 g/mol
InChI Key: KIGXAPARJYAEQL-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol. It features a quinoline core substituted with a chlorine atom at the 7th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position .

Preparation Methods

The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be compared with other similar compounds such as:

These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXAPARJYAEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303260
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405923-50-4
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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